2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid, also known as 5-amino-3-methyl-isoxazole-4-carboxylic acid, is a heterocyclic compound belonging to the oxazole family. This compound is characterized by the presence of an amino group, a methyl group, and a carboxylic acid functional group on the oxazole ring. It has garnered attention for its potential applications in medicinal chemistry, particularly in the development of bioactive peptides and other pharmaceutical agents.
2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid is classified as an amino acid derivative due to its amino and carboxylic acid functional groups. It falls under the category of heterocyclic compounds due to the presence of the oxazole ring structure.
The synthesis of 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid typically involves several key steps:
The molecular structure of 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid features:
The molecular formula for this compound is , with a molecular weight of approximately 158.11 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as NMR and IR spectroscopy .
2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid can participate in various chemical reactions:
In peptide synthesis, this compound's amino group can react with activated carboxylic acids or their derivatives to form peptide bonds, facilitating the creation of novel bioactive peptides .
The mechanism of action for compounds like 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid primarily involves its role in biological systems:
Research indicates that this compound's unique structure contributes to its biological activities, making it a candidate for further exploration in drug development .
The physical properties include:
Key chemical properties are:
These properties facilitate its handling and application in laboratory settings .
2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid has several notable applications:
The 1,3-oxazole heterocycle represents a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and versatile bioactivity profiles. This five-membered ring system, containing both oxygen and nitrogen atoms, exhibits moderate aromaticity that confers exceptional metabolic stability while maintaining sufficient polarity for favorable solubility profiles. The electronic distribution across the ring system enables diverse binding interactions with biological targets, particularly through hydrogen bonding via the nitrogen atom and π-stacking interactions through the aromatic system. These characteristics make oxazole derivatives invaluable in drug design, especially when incorporated into unnatural amino acid frameworks that serve as bioisosteric replacements for natural amino acids in therapeutic peptides [1] [9].
Structurally, 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid contains three distinct pharmacophoric elements: the carboxylic acid functionality that mimics the C-terminus of natural amino acids, the amino group that serves as a potential N-terminal mimic, and the methyl-substituted oxazole core that provides rigid planar geometry. This specific substitution pattern creates a multifunctional building block capable of influencing peptide conformation while introducing novel bioactivity. The methyl group at the 5-position enhances lipophilicity for improved membrane permeability, while the 2-amino group offers an additional hydrogen-bonding site crucial for molecular recognition events. This combination of features has led to the incorporation of oxazole amino acids into various peptidomimetic systems designed to overcome the pharmacokinetic limitations of natural peptides [1] [6] [9].
The emergence of β-amino acids as essential building blocks in peptidomimetic design represents a paradigm shift in peptide-based therapeutics. Unlike natural α-amino acids, β-amino acids contain an additional methylene unit between the amino and carboxyl groups, conferring distinct conformational advantages and enhanced metabolic stability. Compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) exemplify this class, where the β-amino acid configuration is integrated within a heterocyclic framework. The incorporation of such heterocyclic β-amino acids into peptide chains extends backbone spacing while introducing structural constraints that stabilize specific secondary structures inaccessible to natural peptides [1].
Table 1: Comparison of Coupling Efficiencies for Oxazole-Based β-Amino Acids in Peptide Synthesis
Peptide Sequence | Coupling Method | Coupling Time | Coupling Efficiency | Reference |
---|---|---|---|---|
H-DVYT-NH₂ + AMIA | Classical SPPS | 2 hours | Moderate (65%) | [1] |
H-EAAA-NH₂ + AMIA | Ultrasonic SPPS | 12 minutes | High (92%) | [1] |
H-PPPP-NH₂ + AMIA | HATU-assisted | 2 hours | High (89%) | [1] |
Boc-azetidinyl-oxazole | Solution phase | 4 hours | Excellent (95%) | [9] |
Hybrid α/β-peptides incorporating oxazole-derived β-amino acids exhibit remarkable protease resistance while maintaining biological activity. The β-amino acid configuration disrupts protease recognition without compromising target binding affinity, addressing a critical limitation in therapeutic peptide development. Research demonstrates that peptides containing AMIA show significantly extended plasma half-lives compared to their all-α-amino acid counterparts. Furthermore, the oxazole ring introduces conformational constraints that stabilize turn structures and β-sheet motifs, enabling precise control over peptide topology. This structural control facilitates the development of peptidomimetics that mimic biologically active conformations of natural peptides while evading rapid enzymatic degradation [1] [9].
The therapeutic application of isoxazole derivatives spans over five decades, with significant milestones marking their evolution into clinically essential drugs. Early developments focused on simple isoxazole scaffolds as anti-inflammatory agents, culminating in the approval of parecoxib (a COX-2 inhibitor) for postoperative pain management. The discovery of micafungin, an echinocandin-class antifungal containing an isoxazole moiety, represented a breakthrough in antifungal therapy through its novel mechanism of action targeting β-glucan synthesis in fungal cell walls. Similarly, leflunomide, an immunomodulatory drug containing an isoxazole ring, demonstrated the therapeutic potential of this heterocycle in autoimmune disorders through its inhibition of pyrimidine synthesis [1].
Table 2: Historical Development of Isoxazole-Containing Therapeutics
Era | Therapeutic Agent | Therapeutic Class | Key Structural Feature | Clinical Application |
---|---|---|---|---|
1970s | Leflunomide | Immunomodulator | 5-Methylisoxazole-4-carboxamide | Rheumatoid arthritis |
1990s | Parecoxib | COX-2 inhibitor | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | Postoperative pain |
2000s | Micafungin | Echinocandin antifungal | Oxazole-containing lipopeptide | Invasive candidiasis |
2010s | PPAR agonists | Dual PPARα/γ agonists | Oxazole-containing carboxylic acids | Type 2 diabetes |
More recent innovations have exploited the isoxazole motif in multifunctional pharmacophores targeting complex metabolic disorders. The development of PPARα/γ dual agonists exemplifies this trend, where oxazole-containing carboxylic acid derivatives were strategically designed to merge structural elements from fibrate drugs (PPARα agonists) and glitazones (PPARγ agonists). These hybrid molecules, such as the 1,3-dioxane-2-carboxylic acid derivatives bearing oxazole tails, demonstrate how the isoxazole ring serves as a versatile spacer element that optimizes receptor interactions while maintaining favorable physicochemical properties. This historical progression from simple isoxazole derivatives to complex heterocyclic amino acids illustrates the growing sophistication in leveraging this privileged scaffold to address diverse therapeutic challenges [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7